3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA
Brand Name: Vulcanchem
CAS No.:
VCID: VC9854149
InChI: InChI=1S/C22H17N3O2S2/c1-13-5-4-6-14(11-13)20(27)25-22(28)23-15-9-10-18(26)16(12-15)21-24-17-7-2-3-8-19(17)29-21/h2-12,26H,1H3,(H2,23,25,27,28)
SMILES: CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Molecular Formula: C22H17N3O2S2
Molecular Weight: 419.5 g/mol

3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA

CAS No.:

Cat. No.: VC9854149

Molecular Formula: C22H17N3O2S2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA -

Specification

Molecular Formula C22H17N3O2S2
Molecular Weight 419.5 g/mol
IUPAC Name N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methylbenzamide
Standard InChI InChI=1S/C22H17N3O2S2/c1-13-5-4-6-14(11-13)20(27)25-22(28)23-15-9-10-18(26)16(12-15)21-24-17-7-2-3-8-19(17)29-21/h2-12,26H,1H3,(H2,23,25,27,28)
Standard InChI Key IVAVQIDQJQHEGD-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methylbenzamide, reflects its intricate structure. Key components include:

  • Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms, known for its electron-deficient properties and role in intercalation with biological targets.

  • 4-Hydroxyphenyl group: A phenolic moiety capable of hydrogen bonding and redox activity.

  • 3-Methylbenzoyl thiourea: A thiourea derivative substituted with a methyl group at the meta position of the benzoyl ring, influencing steric and electronic effects .

The molecular formula is C₂₂H₁₇N₃O₂S₂, with a molecular weight of 419.5 g/mol. Its planar benzothiazole and thiourea groups suggest potential for π-π stacking and hydrogen-bonding interactions, critical for ligand-receptor binding .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-(3-methylbenzoyl)thiourea follows a multi-step protocol common to acylthioureas :

  • Formation of the benzothiazole intermediate:
    Condensation of 2-aminothiophenol with a carbonyl source yields the benzothiazole core. For this compound, 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline serves as the primary intermediate.

  • Thiourea formation:
    Reaction of the aniline derivative with 3-methylbenzoyl isothiocyanate under basic conditions (e.g., K₂CO₃ in acetone) produces the target thiourea.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea linkage . Microwave-assisted synthesis has been reported for analogous compounds to enhance yield and reduce reaction time .

Table 1: Comparative Synthesis Methods for Acylthioureas

MethodConditionsYield (%)Reference
ConventionalK₂CO₃, acetone, reflux65–75
Microwave-assisted100°C, 15 min85–90
Solid-phaseHydrazine hydrate, RT70–80

Structural and Conformational Analysis

Crystallographic and Spectroscopic Data

While no direct crystal structure of this compound is available, X-ray studies of analogous 1-(acyl)-3-substituted thioureas reveal:

  • Planar thiourea core: The −C(O)NHC(S)N− moiety adopts a planar configuration stabilized by intramolecular N−H···O=C hydrogen bonds .

  • Thione-thiol tautomerism: The thione form (C=S) is predominant, with no evidence of thiol (S−H) tautomers in solid-state structures .

Spectroscopic Signatures:

  • IR spectroscopy:

    • ν(C=O) ≈ 1650–1680 cm⁻¹ (hydrogen-bonded carbonyl) .

    • ν(C=S) ≈ 1250–1300 cm⁻¹ .

  • ¹H NMR:

    • N−H protons resonate at δ 10.2–11.5 ppm (broad singlet).

    • Aromatic protons appear as multiplet signals between δ 6.8–8.3 ppm.

CompoundActivity (IC₅₀)TargetReference
1-Benzoyl-3-phenylthioureaAnticancer (12 µM)HeLa cells
3-(Benzothiazol-2-yl)thioureaAntibacterial (8 µg/mL)S. aureus
4-Hydroxybenzoyl thioureaAntifungal (15 µg/mL)C. albicans

Agricultural Applications

Thiourea derivatives are explored as eco-friendly agrochemicals due to their low mammalian toxicity and biodegradability . Potential uses for this compound include:

  • Fungicidal activity: Disruption of fungal ergosterol biosynthesis via thiourea-metal chelation .

  • Insect growth regulation: Inhibition of chitin synthase in insect larvae.

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